

Bacterial Strains for Phenanthrene Biodegradation: Application Notes and Protocols

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Compound of Interest

Compound Name: Phenanthrene

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Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant known for its toxicity and potential carcinogenicity.[1][2] Bioremediation using microorganisms capable of degrading **phenanthrene** presents an eco-friendly and cost-effective strategy for environmental cleanup.[2] This document provides detailed application notes and protocols for studying **phenanthrene** biodegradation using various bacterial strains. It is intended to guide researchers in selecting appropriate strains, designing experiments, and analyzing degradation pathways.

Featured Bacterial Strains

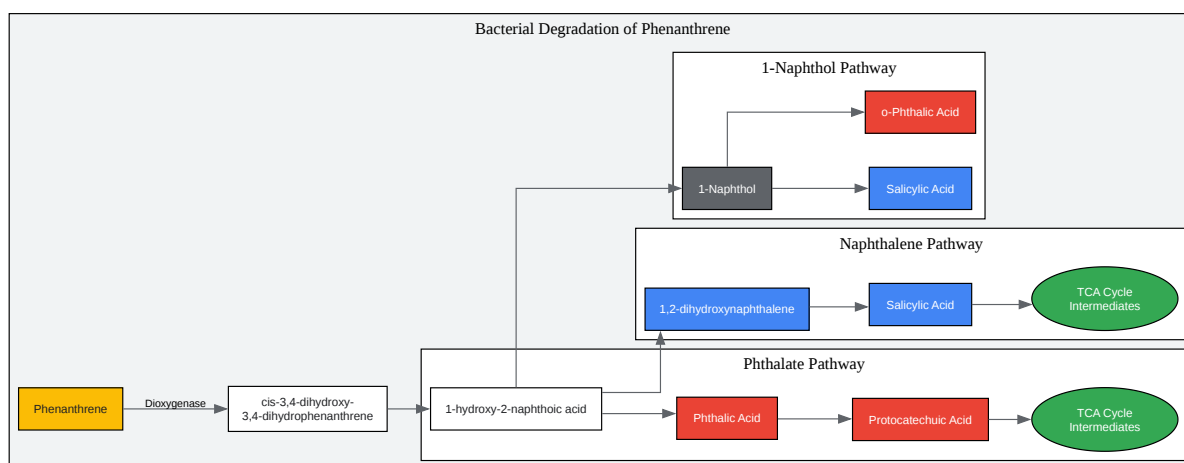
A diverse range of bacterial genera have been identified with the ability to utilize **phenanthrene** as a sole source of carbon and energy. These strains employ different metabolic pathways, leading to varying degradation efficiencies and intermediate products. Below is a summary of some well-characterized **phenanthrene**-degrading bacteria.

Bacterial Strain	Key Characteristics	Reference
Arthrobacter sulphureus RKJ4	Degrades phenanthrene via o-phthalic acid and protocatechuic acid.[3][4]	[3][4]
Acidovorax delafieldii P4-1	Degrades phenanthrene via o-phthalic acid.[3][4] Growth on phenanthrene is enhanced by the surfactant Triton X-100.[4]	[3][4]
Brevibacterium sp. HL4	Degrades phenanthrene through a novel pathway involving 1-hydroxy-2-naphthoic acid, 1-naphthol, and salicylic acid.[3][4]	[3][4]
Pseudomonas sp. DLC-P11	Utilizes a degradation pathway forming 1-hydroxy-2-naphthoic acid, 1-naphthol, and o-phthalic acid.[3][4]	[3][4]
Stenotrophomonas maltophilia C6	Capable of degrading phenanthrene through multiple initial dioxygenation steps at the 1,2-, 3,4-, and 9,10-positions, with the 3,4-dioxygenation being the most dominant pathway.[5]	[5]
Mycobacterium sp. TJFP1	Degrades phenanthrene via the phthalic acid pathway. Optimal degradation occurs at 37°C and pH 9.0.[6]	[6]
Providencia rettgeri VMP5	Demonstrates high degradation efficiency, reaching 98.63% degradation of 50 mg/L phenanthrene in 4 days.[7]	[7]

Bacillus tropicus VMP4	Achieved 89.9% degradation of 50 mg/L phenanthrene within 4 days.[7]	[7]
Pseudomonas oleovorans NIOSV8	Showed 85.09% degradation of phenanthrene (100 ppm) in 120 hours.[7]	[7]
Rhodococcus sp.	A genus known for its versatile catabolic capabilities in degrading PAHs.[8][9]	[8][9]

Phenanthrene Biodegradation Pathways

Bacteria primarily initiate **phenanthrene** degradation by the action of a dioxygenase enzyme, which hydroxylates the aromatic ring.[10] This leads to the formation of cis-3,4-dihydroxy-3,4-dihydro**phenanthrene**, which is further metabolized to 1-hydroxy-2-naphthoic acid.[10] From this key intermediate, the degradation pathway can diverge into two main routes: the "phthalic acid pathway" and the "naphthalene pathway".[1][10] Some strains also utilize a novel pathway involving the formation of 1-naphthol.[3][4]



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Fig. 1: Generalized bacterial degradation pathways of **phenanthrene**.

Quantitative Data on Phenanthrene Biodegradation

The efficiency of **phenanthrene** degradation varies significantly among different bacterial strains and is influenced by environmental conditions.

Bacterial Strain	Initial Phenanthrene Conc.	Degradation (%)	Time	Conditions	Reference
Arthrobacter sulphureus RKJ4	100 mg/L	30.1% (as $^{14}\text{CO}_2$)	18 h	30°C	[3] [4]
Acidovorax delafieldii P4-1	100 mg/L	35.6% (as $^{14}\text{CO}_2$)	18 h	30°C	[3] [4]
Brevibacterium sp. HL4	100 mg/L	26.5% (as $^{14}\text{CO}_2$)	18 h	25°C	[3] [4]
Pseudomonas sp. DLC-P11	100 mg/L	2.1% (as $^{14}\text{CO}_2$)	18 h	30°C	[3] [4]
Providencia rettgeri VMP5	50 mg/L	98.63%	4 days	-	[7]
Bacillus tropicus VMP4	50 mg/L	89.9%	4 days	-	[7]
Pseudomonas oleovorans NIOSV8	100 ppm	85.09%	120 h	-	[7]
Pseudomonas pachastrellae NIOSV7	100 ppm	83.33%	120 h	-	[7]
Mycobacterium sp. TJFP1	100 mg/L	100%	106 h	37°C, pH 9.0	[6]
Fischerella sp. consortium	50 mg/L	91.3%	5 days	-	[11]

Gonium pectorale	5 ppm	98%	22 days	30°C	[12]
Bacillus licheniformis	5 ppm	19%	22 days	30°C	[12]
G. pectorale & B. licheniformis consortium	5 ppm	96%	22 days	30°C	[12]

Experimental Protocols

Protocol 1: Isolation and Culturing of Phenanthrene-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing **phenanthrene** as a sole carbon source.

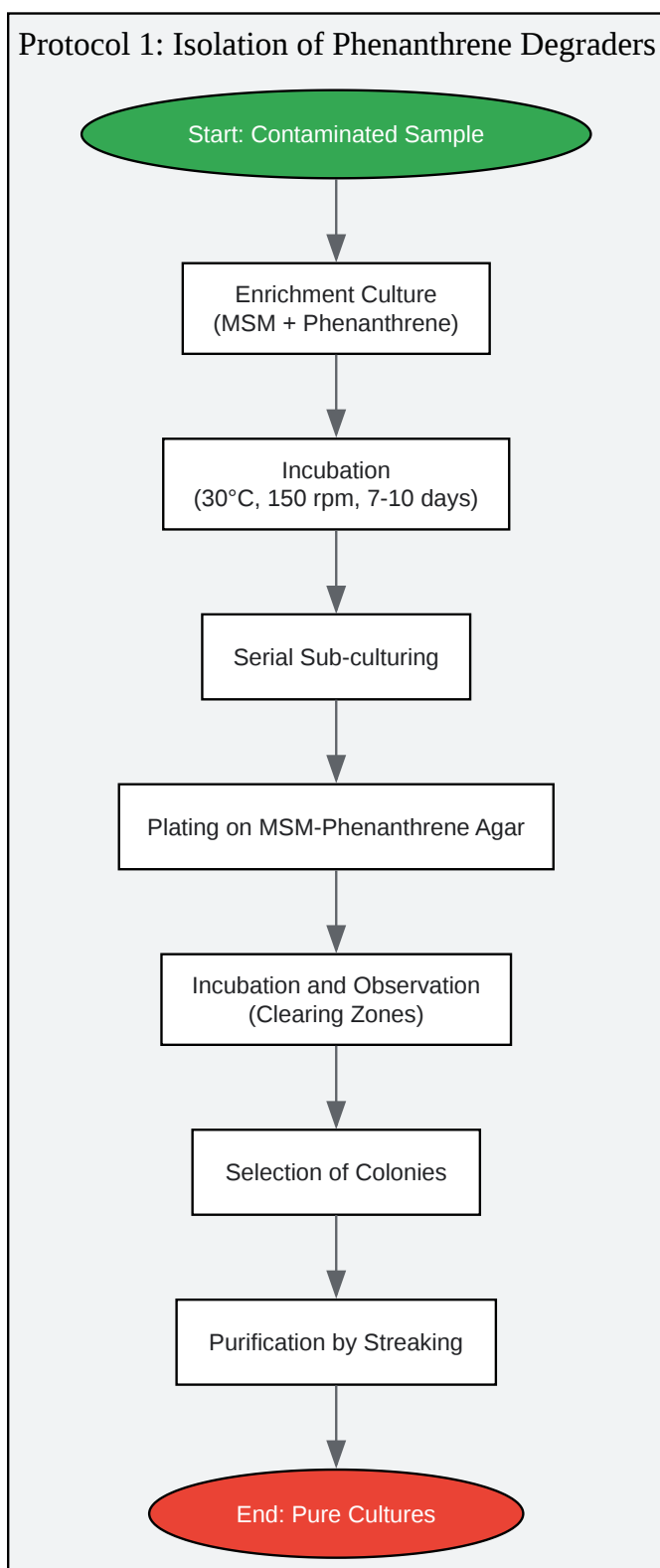
Materials:

- Minimal Salt Medium (MSM)
- **Phenanthrene**
- Diethyl ether
- Petri dishes
- Shaker incubator
- Soil or water sample from a contaminated site

Procedure:

- Prepare Minimal Salt Medium (MSM): The composition per liter is: Na_2HPO_4 , 2.0 g; KH_2PO_4 , 1.0 g; $(\text{NH}_4)_2\text{SO}_4$, 0.4 g; $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.4 g; and 2.0 ml of a trace element solution. Adjust pH to 7.2.[\[3\]](#)

- Enrichment Culture: Inoculate 100 ml of MSM with 1 g of soil or 1 ml of water from a PAH-contaminated site. Add **phenanthrene** (100 mg/L) as the sole carbon source.[3]
- Incubation: Incubate the culture at 30°C on a rotary shaker at 150 rpm for 7-10 days.
- Sub-culturing: Transfer an aliquot of the enriched culture to fresh MSM with **phenanthrene** and incubate under the same conditions. Repeat this step 3-4 times to enrich for **phenanthrene** degraders.
- Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar plates. Spray the surface of the agar with a 5% (w/v) solution of **phenanthrene** in diethyl ether.[3]
- Selection: Incubate the plates at 30°C. Colonies that form clearing zones around them are potential **phenanthrene** degraders.[3]
- Purification: Streak the selected colonies onto fresh MSM-**phenanthrene** plates to obtain pure cultures.



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Fig. 2: Workflow for the isolation of **phenanthrene**-degrading bacteria.

Protocol 2: Phenanthrene Degradation Assay

This protocol outlines the procedure for quantifying the degradation of **phenanthrene** by a pure bacterial culture in a liquid medium.

Materials:

- Pure culture of a **phenanthrene**-degrading bacterium
- MSM
- **Phenanthrene** stock solution (e.g., in dimethyl sulfoxide or acetone)
- Shaker incubator
- Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

- Prepare Inoculum: Grow the bacterial strain in a suitable nutrient-rich medium (e.g., nutrient broth) to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., $OD_{600} = 1.0$).
- Set up Degradation Experiment: In sterile flasks, add MSM and spike with **phenanthrene** to the desired final concentration (e.g., 50 or 100 mg/L).^{[6][13]} Inoculate the flasks with the prepared bacterial suspension (e.g., 1-10% v/v).^[6]
- Controls: Prepare two types of controls: a sterile control (MSM with **phenanthrene**, no bacteria) to account for abiotic loss, and a biotic control without **phenanthrene** to monitor bacterial growth.
- Incubation: Incubate all flasks under optimal conditions (e.g., 30°C, 150 rpm) for the desired duration (e.g., 5-10 days).^{[6][11]}
- Sampling: At regular time intervals, withdraw aliquots from each flask for analysis.

- Extraction: Extract the residual **phenanthrene** from the collected samples using an appropriate organic solvent. For example, add an equal volume of ethyl acetate, vortex vigorously, and collect the organic phase.[\[12\]](#) Repeat the extraction twice.
- Analysis: Analyze the extracted samples using GC-MS or HPLC to determine the concentration of remaining **phenanthrene**.[\[13\]](#)[\[14\]](#)
- Calculation: Calculate the percentage of **phenanthrene** degradation at each time point relative to the initial concentration in the sterile control.

Protocol 3: Identification of Metabolic Intermediates

This protocol describes the method for identifying the intermediate products of **phenanthrene** biodegradation.

Materials:

- Culture from the degradation assay (Protocol 2)
- Organic solvent for extraction
- GC-MS
- Derivatizing agent (e.g., BSTFA) if necessary

Procedure:

- Sample Collection: Collect culture supernatant at different time points during the degradation experiment.
- Extraction: Acidify the supernatant to pH 2-3 with HCl and extract the metabolites with an equal volume of ethyl acetate.
- Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Derivatization (Optional): If the metabolites are not volatile enough for GC-MS analysis, derivatize the dried extract to increase volatility.

- GC-MS Analysis: Re-dissolve the residue in a small volume of a suitable solvent and inject it into the GC-MS system.[13]
- Identification: Identify the metabolic intermediates by comparing their mass spectra with those in a spectral library (e.g., NIST) and with authentic standards if available. Common intermediates include 1-hydroxy-2-naphthoic acid, phthalic acid, protocatechuic acid, and salicylic acid.[3][4]

Conclusion

The study of **phenanthrene** biodegradation by various bacterial strains is crucial for developing effective bioremediation strategies. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate the degradation capabilities of different bacteria, elucidate metabolic pathways, and optimize conditions for efficient **phenanthrene** removal from the environment. The use of robust analytical techniques and standardized protocols is essential for obtaining reliable and reproducible results in this field.

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